molecular formula C18H16FN3O3S B2744058 4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021218-65-4

4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2744058
CAS No.: 1021218-65-4
M. Wt: 373.4
InChI Key: IUNZUWRGVGKADF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the para position of the benzene ring. The thiazole moiety at position 4 is linked to a propyl chain bearing a furan-2-ylmethylamino group. The structural complexity arises from the integration of heterocyclic systems (thiazole, furan) and amide bonds, which are common in bioactive molecules. The fluorine atom likely enhances metabolic stability and influences electronic properties, while the furan group may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

4-fluoro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZUWRGVGKADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thiazole functionalities are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Amide Hydrolysis 6M HCl, reflux (4–6 h)4-fluorobenzoic acid + 4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-amineComplete cleavage of the benzamide bond observed in analogs .
Thiazole Ring Opening 10% NaOH, 80°CThioamide derivatives (via S–C bond cleavage)Limited reactivity due to aromatic stabilization; requires harsh conditions.

Nucleophilic Substitution

The fluorine atom on the benzamide moiety and the thiazole ring’s sulfur participate in substitution reactions:

SiteReagentProductNotes
Fluoro-Benzamide NH₃ (aqueous)4-amino-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamideFluorine acts as a leaving group under high-pressure amination .
Thiazole Sulfur Methyl iodide (CH₃I)S-methylated thiazolium saltObserved in related thiazoles under alkylation conditions .

Oxidative Coupling

The α-amino ketone moiety in the side chain undergoes oxidative cross-coupling with alcohols or amines:

Reaction PartnerCatalystProductYield
MethanolI₂ (20 mol%), DMSO, 80°Cα-carbonyl N,O-acetal derivative61–94% yield (via imine intermediate) .
BenzylamineI₂, CHCl₃α-carbonyl N,N-acetal55% yield (Ritter reaction pathway) .

Cyclization and Rearrangement

The furan and thiazole rings enable cycloaddition and rearrangement pathways:

Reaction TypeConditionsProductMechanism
Diels-Alder Heat, dienophile (e.g., maleic anhydride)Bicyclic adductFuran acts as a diene; regioselectivity depends on substituents .
Robinson-Gabriel Cyclization POCl₃, 80°COxazole derivativeThiazole side-chain dehydration forms oxazole .

Functional Group Transformations

The ketone and amine groups undergo characteristic reactions:

Functional GroupReagentProductApplication
Ketone (3-oxopropyl) NaBH₄Secondary alcoholReduces carbonyl to hydroxyl, enhancing solubility.
Primary Amine (furan-2-ylmethyl) Ac₂ON-acetylated derivativeBlocks amine for selective downstream reactions .

Electrophilic Aromatic Substitution

The benzamide and furan rings undergo halogenation or nitration:

SiteReagentProductRegiochemistry
Furan Ring HNO₃/H₂SO₄5-nitro-furan derivativeElectrophilic attack at C5 due to electron-donating methoxy group .
Benzamide Ring Br₂/FeBr₃3-bromo-4-fluorobenzamideFluorine directs substitution to meta position .

Radical-Mediated Reactions

Iodine-catalyzed radical pathways enable C–H functionalization:

SubstrateConditionsProductKey Intermediate
α-Amino Ketone Side ChainI₂, O₂, DMSOHydroxylated derivativeα-Iodo carbonyl intermediate forms via radical trapping .

Comparative Reactivity Table

Functional GroupRelative Reactivity (Scale: 1–5)Dominant Pathway
Benzamide Amide4Hydrolysis > Substitution
Thiazole Sulfur2Alkylation > Oxidation
Furan Oxygen3Electrophilic Substitution
Ketone5Reduction > Nucleophilic Addition

Stability and Degradation

Critical stability data under storage conditions:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Amide hydrolysis2.3 h
pH 7.4 (PBS)No significant degradation>30 days
UV Light (254 nm)Radical-mediated side-chain cleavage8.5 h

This compound’s reactivity profile underscores its versatility in synthetic and pharmacological contexts. Experimental validation of these pathways is recommended, particularly for applications in drug design or material science.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and furan moieties demonstrate effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics allow for interactions with specific molecular targets involved in cancer pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors implicated in tumor growth and proliferation. The thiazole and furan rings are particularly notable for their ability to interact with biological systems, potentially leading to anticancer effects .

Pharmacological Studies

Pharmacological investigations are ongoing to assess the compound's efficacy and safety profile. Initial findings indicate that it may exhibit favorable pharmacokinetic properties, making it a candidate for further development as a therapeutic agent. Detailed studies are required to elucidate its mechanism of action and therapeutic index .

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing new thiazole derivatives, compounds similar to this compound were screened for their antimicrobial activity using the well diffusion method. Results indicated that certain derivatives displayed significant inhibition against tested microorganisms, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore the impact of various functional groups on the biological activity of thiazole-containing compounds. The findings revealed that modifications at specific positions of the thiazole ring significantly influenced the antimicrobial and anticancer activities of the derivatives. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

Several benzamide derivatives share structural motifs with the target compound but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Key Structural Differences and Implications
Compound Name/ID Substituents on Thiazole/Amide Chain Key Features Potential Implications
Target Compound 3-((Furan-2-ylmethyl)amino)-3-oxopropyl Furan heterocycle, propyl linker Enhanced π-π interactions; moderate hydrophilicity due to furan oxygen
4-Fluoro-N-(4-(6-(Isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide 6-(Isopropylamino)pyrimidin-4-yl Pyrimidine ring, isopropylamino group Increased hydrogen bonding potential; higher rigidity
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 2-((3-Methoxybenzyl)amino)-2-oxoethyl Methoxybenzyl group, shorter ethyl linker Improved solubility due to methoxy group; shorter linker may reduce conformational flexibility
4-Fluoro-N-(4-(3-(Indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide 3-(Indolin-1-yl)-3-oxopropyl Indole-derived substituent Increased lipophilicity; potential for hydrophobic binding interactions
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Chlorophenylamino, difluorobenzamide Agricultural use as insecticide Broader halogenation (Cl, F) may enhance environmental persistence

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and absence of S-H vibrations (2500–2600 cm⁻¹) align with thiazole-containing analogs, confirming its tautomeric stability .
    • In contrast, compounds with pyrimidine substituents (e.g., ) exhibit distinct C-N stretches (~1600 cm⁻¹) due to aromatic nitrogen heterocycles.
  • NMR Analysis :

    • The fluorine atom in the target compound causes deshielding of adjacent protons, similar to difluorobenzamide pesticides (e.g., diflubenzuron ).
    • The furan’s protons (δ 6.3–7.4 ppm) differ significantly from indole (δ 7.0–7.8 ppm) or pyrimidine (δ 8.0–9.0 ppm) protons in analogs .

Biological Activity

4-Fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H19FN4O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_2\text{S}

This structure includes a thiazole ring, a furan moiety, and a benzamide group, which are known for their biological significance.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (μM)Mechanism of Action
FNAHDAC30.095Apoptosis induction
Compound XDNMT3A0.9DNA methylation inhibition
Compound YTubulin polymerization1.68Cell cycle arrest

The compound's structural features may contribute to its ability to inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of HDACs : Similar compounds have demonstrated class I HDAC selectivity, particularly against HDAC3, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
  • DNA Methylation Inhibition : Compounds with similar structures have been shown to inhibit DNA methyltransferases (DNMTs), which are involved in the epigenetic regulation of gene expression in cancer .
  • Cell Cycle Modulation : Studies have indicated that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • In vitro Studies : Research has shown that related compounds exhibit potent cytotoxicity against various cancer cell lines, including HepG2 and MCF7, with IC50 values ranging from 1.30 μM to 45.2 μM .
  • In vivo Efficacy : In animal models, such as xenograft studies, these compounds have demonstrated significant tumor growth inhibition rates, often exceeding 48% compared to control treatments .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling and thiazole ring formation. Key steps:

  • Step 1 : Condensation of furan-2-ylmethylamine with a β-keto thiazole precursor under reflux in anhydrous THF or DMF.

  • Step 2 : Amide coupling using EDCI/HOBt as coupling agents, with yields improved by inert atmospheres (e.g., nitrogen) .

  • Optimization : Adjust solvent polarity (DMF enhances solubility but may require lower temperatures) and catalyst ratios. For example, achieved 95% yield for a related thiazole derivative using stoichiometric HOBt and slow reagent addition .

    Synthesis Parameter Optimized Condition Yield Range Reference
    SolventDMF/THF (1:1)87–95%
    Coupling AgentEDCI/HOBt (1.2 eq)89–95%
    Temperature0–5°C (amide step)87–89%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Resolve thiazole protons (δ 6.8–7.5 ppm) and furan methylene groups (δ 3.8–4.2 ppm). used deuterated DMSO for sharp signals .
  • FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 428.12) .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages. reported deviations <0.3% for analogous compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of functional groups in this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the furan-2-ylmethyl group with pyridine or substituted benzyl groups (e.g., ’s thioamide derivatives) .
  • Biological Assays : Test analogs against microbial targets (e.g., Candida albicans MIC assays, as in ) .
  • Key SAR Insights : Fluorine at the benzamide position enhances metabolic stability, while the thiazole core is critical for target binding .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., dihydrofolate reductase). validated docking scores against experimental IC50 values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., furan interactions with hydrophobic pockets) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., thiazole vs. oxazole rings). confirmed a related structure with R factor = 0.034 .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing amide vs. ester carbonyls) .

Q. What in vitro assays are appropriate for screening antimicrobial activity?

  • Methodological Answer :

  • Broth Microdilution (CLSI guidelines) : Determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .
  • Purification : Use centrifugal partition chromatography (CPC) for large-scale separation of thiazole byproducts .

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